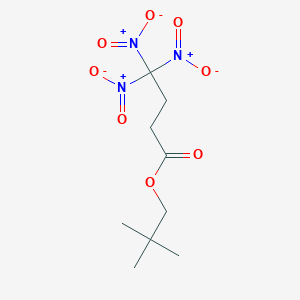
2,2-Dimethylpropyl 4,4,4-trinitrobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylpropyl 4,4,4-trinitrobutanoate is an organic compound with the molecular formula C9H15N3O8 It is known for its unique chemical structure, which includes a trinitrobutanoate group attached to a dimethylpropyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl 4,4,4-trinitrobutanoate typically involves the nitration of butanoic acid derivatives followed by esterification with 2,2-dimethylpropanol. The reaction conditions often require the use of strong acids such as sulfuric acid or nitric acid to facilitate the nitration process. The esterification step may involve the use of catalysts like sulfuric acid or p-toluenesulfonic acid to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring the safety of the process.
化学反应分析
Types of Reactions
2,2-Dimethylpropyl 4,4,4-trinitrobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives with varying degrees of oxidation.
Reduction: Amino derivatives.
Substitution: Products depend on the nucleophile used, such as hydroxylated or aminated esters.
科学研究应用
2,2-Dimethylpropyl 4,4,4-trinitrobutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitro groups.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of specialized materials and chemicals due to its unique reactivity.
作用机制
The mechanism of action of 2,2-Dimethylpropyl 4,4,4-trinitrobutanoate involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, altering the activity of these targets. The ester group may also undergo hydrolysis, releasing the active components that exert biological effects.
相似化合物的比较
Similar Compounds
- 2,2-Dimethylpropyl 2,2,2-trinitroethanoate
- 2,2-Dimethylpropyl 3,3,3-trinitropropanoate
- 2,2-Dimethylpropyl 5,5,5-trinitropentanoate
Uniqueness
2,2-Dimethylpropyl 4,4,4-trinitrobutanoate is unique due to its specific chain length and the position of the nitro groups
属性
CAS 编号 |
34001-52-0 |
|---|---|
分子式 |
C9H15N3O8 |
分子量 |
293.23 g/mol |
IUPAC 名称 |
2,2-dimethylpropyl 4,4,4-trinitrobutanoate |
InChI |
InChI=1S/C9H15N3O8/c1-8(2,3)6-20-7(13)4-5-9(10(14)15,11(16)17)12(18)19/h4-6H2,1-3H3 |
InChI 键 |
IEYOGMGJULXDOB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)COC(=O)CCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine](/img/structure/B14691131.png)
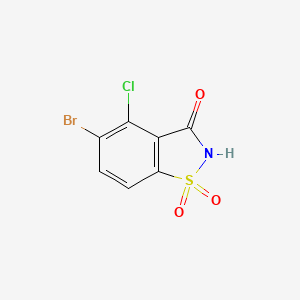
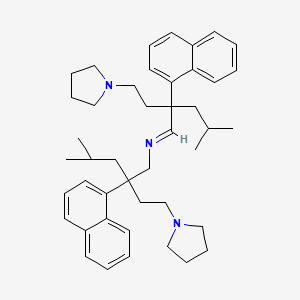
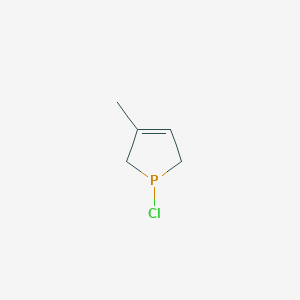
![{[(Methylstannyl)oxy]sulfinyl}oxidanide](/img/structure/B14691167.png)

![Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14691181.png)
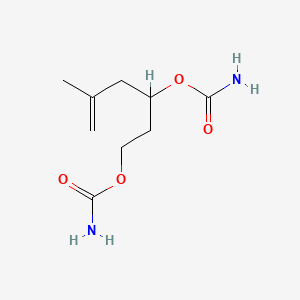

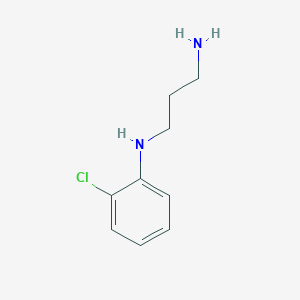
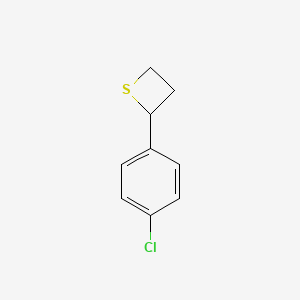
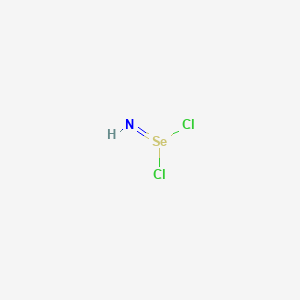
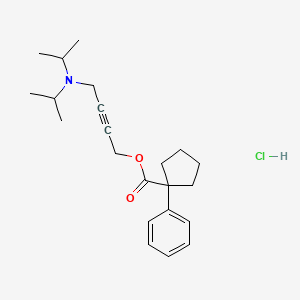
![N-[(1E)-2,2,2-Trichloroethylidene]propanamide](/img/structure/B14691254.png)
